molecular formula C15H20F2O2 B584646 2,3-Difluoro-4-octylbenzoic acid CAS No. 157584-89-9

2,3-Difluoro-4-octylbenzoic acid

Cat. No.: B584646
CAS No.: 157584-89-9
M. Wt: 270.32
InChI Key: YIOREVUAFDPHTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Difluoro-4-octylbenzoic acid is a fluorinated benzoic acid derivative featuring fluorine atoms at the 2- and 3-positions of the aromatic ring and a long-chain octyl group at the 4-position. This structural configuration confers unique physicochemical properties, including enhanced lipophilicity due to the alkyl chain and electronic effects from fluorine substituents.

Properties

CAS No.

157584-89-9

Molecular Formula

C15H20F2O2

Molecular Weight

270.32

IUPAC Name

2,3-difluoro-4-octylbenzoic acid

InChI

InChI=1S/C15H20F2O2/c1-2-3-4-5-6-7-8-11-9-10-12(15(18)19)14(17)13(11)16/h9-10H,2-8H2,1H3,(H,18,19)

InChI Key

YIOREVUAFDPHTF-UHFFFAOYSA-N

SMILES

CCCCCCCCC1=C(C(=C(C=C1)C(=O)O)F)F

Synonyms

2,3-Difluoro-4-octylbenzoic acid

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Variations

2,3-Difluoro-4-hydroxybenzoic Acid
  • Molecular Formula : C₇H₄F₂O₃
  • Key Features : Hydroxyl group at the 4-position instead of an octyl chain.
  • Properties: Moderate water solubility due to the polar -OH group. The fluorine atoms enhance acidity (pKa ~2.5–3.0) compared to non-fluorinated analogs .
  • Applications : Intermediate in pharmaceutical synthesis and agrochemicals.
2,3-Dichloro-4-fluorobenzoic Acid
  • Molecular Formula : C₇H₃Cl₂FO₂
  • Key Features : Chlorine atoms at 2- and 3-positions, fluorine at 4-position.
  • Properties : Higher molecular weight (217.0 g/mol) and lower solubility in water due to chlorine’s steric bulk and electronegativity. The -COOH group’s acidity is stronger than fluorine-only analogs (pKa ~1.8–2.2) .
  • Applications : Used in agrochemicals for its reactivity in cross-coupling reactions.
4-Amino-2,3-difluorobenzoic Acid
  • Molecular Formula: C₇H₅F₂NO₂
  • Key Features: Amino group at the 4-position.
  • Properties : Electron-donating -NH₂ group reduces carboxylic acid acidity (pKa ~4.0–4.5). Enhanced solubility in polar solvents compared to alkyl-substituted analogs .
  • Applications : Precursor in peptide synthesis and organic electronics.
4-Azido-2,3,5,6-tetrafluorobenzoic Acid
  • Molecular Formula : C₇HF₄N₃O₂
  • Key Features : Azido group and four fluorine atoms.
  • Properties : High reactivity in click chemistry due to the azide moiety. Low solubility in water but miscible in organic solvents .
  • Applications : Bioconjugation and polymer chemistry.

Physicochemical Properties Comparison

Compound Molecular Formula Molecular Weight (g/mol) Substituents Water Solubility Key Applications
2,3-Difluoro-4-octylbenzoic acid* C₁₅H₁₈F₂O₂ ~292.3 2,3-F; 4-octyl Low Surfactants, Liquid Crystals
2,3-Difluoro-4-hydroxybenzoic acid C₇H₄F₂O₃ 190.1 2,3-F; 4-OH Moderate Pharmaceutical intermediates
4-Amino-2,3-difluorobenzoic acid C₇H₅F₂NO₂ 173.1 2,3-F; 4-NH₂ Moderate Organic synthesis
2,3-Dichloro-4-fluorobenzoic acid C₇H₃Cl₂FO₂ 217.0 2,3-Cl; 4-F Low Agrochemicals
4-Azido-2,3,5,6-tetrafluorobenzoic acid C₇HF₄N₃O₂ 235.1 2,3,5,6-F; 4-N₃ Low Bioconjugation

*Estimated properties based on structural analogs.

Key Differentiators

Lipophilicity: The octyl chain in this compound significantly increases hydrophobicity (logP ~5–6), making it suitable for lipid-based formulations or liquid crystal matrices. In contrast, hydroxy- or amino-substituted analogs have logP values <2 .

Acidity: Fluorine’s electron-withdrawing effect lowers the pKa of the -COOH group (~2.5–3.0) compared to non-fluorinated benzoic acids (pKa ~4.2). Chlorine substituents further enhance acidity (pKa ~1.8–2.2) .

Synthetic Utility: The octyl group enables applications in surfactants, whereas azido or amino derivatives are tailored for click chemistry or drug conjugation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.